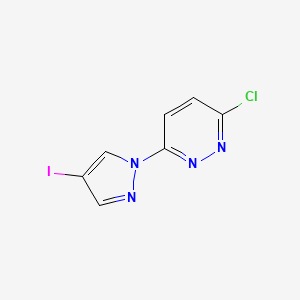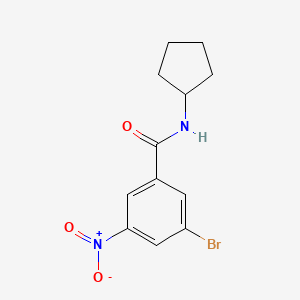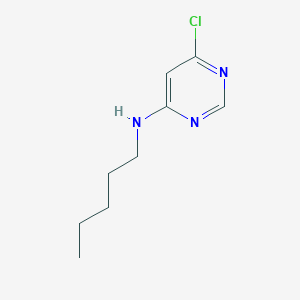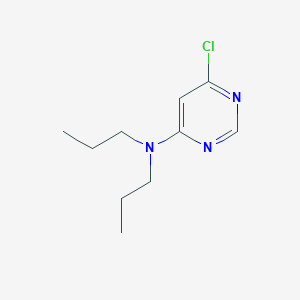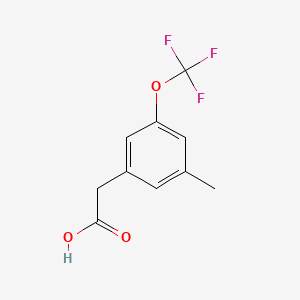
3-甲基-5-(三氟甲氧基)苯乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Methyl-5-(trifluoromethoxy)phenylacetic acid” is a biochemical used for proteomics research . It has a molecular formula of C10H9F3O3 and a molecular weight of 234.172 g/mol .
Molecular Structure Analysis
The molecular structure of “3-Methyl-5-(trifluoromethoxy)phenylacetic acid” is characterized by the presence of a trifluoromethoxy group (OCF3) and a methyl group (CH3) attached to a phenylacetic acid core . The trifluoromethoxy group is known to influence the acidity of the compound .
科学研究应用
衍生物和合成
- 苯乙酸衍生物已因各种目的而受到研究。例如,真菌弯孢菌产生衍生物,如甲基 2-乙酰-3,5-二羟基苯乙酸酯,缺乏抗菌和抗氧化活性,但会产生抑制细菌生长的化合物 (Varma 等人,2006)。
- 苯乙酸酯的合成,如 1-萘甲基酯,已得到探索,显示出各种化学转化的潜力 (DeCosta & Pincock,1993)。
- 还对从稀水溶液中提取和回收苯乙酸(制药生产中的重要组成部分)进行了研究 (Wasewar 等人,2015)。
生物活性及应用
- 发现一些苯乙酸衍生物,如丁香假单胞菌产生的衍生物,可以调节番茄幼苗的生长,表明其潜在的农业应用 (Evidente 等人,1992)。
- 苯乙酸衍生物在牙科材料(如粘合剂)中的应用已得到研究。一项研究表明,2-(甲基丙烯酰氧基)乙基苯基氢磷酸盐提高了与牙本质的粘合强度 (Wang & Nakabayashi,1991)。
化学分析和检测
- 已经开发出检测人尿液中苯乙酸和羟基苯乙酸的技术,证明了这些化合物与生化和医学研究的相关性 (Yamaguchi 等人,1987)。
先进材料和纳米技术
- 使用苯乙酸的甲基酯的六氯富勒烯 C60Cl6 已被用来创建水溶性富勒烯衍生物,显示出在 HIV 治疗和其他生物医学应用中的潜力 (Troshina 等人,2007)。
作用机制
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that 3-Methyl-5-(trifluoromethoxy)phenylacetic acid may interact with palladium catalysts or other components involved in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . This could involve oxidative addition with electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound may be involved in carbon–carbon bond forming reactions .
Result of Action
Similar compounds have been noted to have potent inhibitory effects in certain biological contexts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid. For instance, the compound should be prevented from being released into the environment due to potential hazards . .
生化分析
Biochemical Properties
3-Methyl-5-(trifluoromethoxy)phenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a building block in the synthesis of pentaamine and bis-heterocyclic libraries . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with specific cellular receptors, leading to changes in gene expression and alterations in metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Methyl-5-(trifluoromethoxy)phenylacetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses. The compound’s ability to form stable complexes with enzymes and proteins is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities .
Dosage Effects in Animal Models
The effects of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Methyl-5-(trifluoromethoxy)phenylacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s role in these pathways is essential for understanding its overall biochemical impact .
Transport and Distribution
The transport and distribution of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for elucidating the compound’s biochemical effects .
Subcellular Localization
The subcellular localization of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The precise localization of the compound is essential for its role in various biochemical processes .
属性
IUPAC Name |
2-[3-methyl-5-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-2-7(5-9(14)15)4-8(3-6)16-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEJCMLHVUBOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
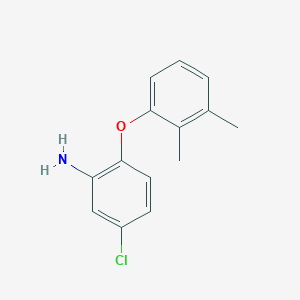
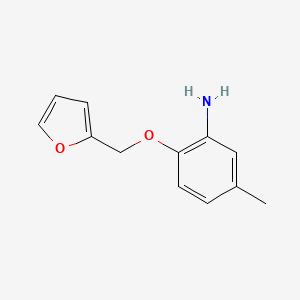

![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)
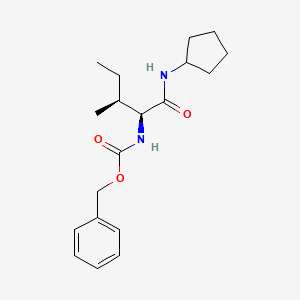
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)



